7-Dehydrocholesterol acetate
Overview
Description
7-Dehydrocholesterol acetate is a compound with the molecular formula C29H46O2 . It is a derivative of 7-Dehydrocholesterol, a zoosterol that functions as a cholesterol precursor and is converted to vitamin D3 in the skin . It is also used as an intermediate in the synthesis of Zymostenol, a sterol intermediate in the biosynthesis of cholesterol .
Synthesis Analysis
The synthesis of 7-dehydrocholesterol acetate involves the conversion of 7-oxocholesterol acetate into 7-dehydrocholesterol acetate by the Bamford-Stevens reaction . The efficiency of this reaction has been improved by the presence of O,N-bis(trimethylsilyl) acetamide in the reaction medium .Molecular Structure Analysis
The molecular structure of 7-Dehydrocholesterol acetate is characterized by its molecular formula C29H46O2 and a molecular weight of 426.7 g/mol . The IUPAC name of the compound is [(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate .Chemical Reactions Analysis
The chemical reactions involving 7-dehydrocholesterol acetate are primarily related to its role as an intermediate in the synthesis of Zymostenol . The conversion of 7-oxocholesterol acetate into 7-dehydrocholesterol acetate by the Bamford-Stevens reaction is a key step in this process .Scientific Research Applications
Vitamin D Photobiology Research
- Application Summary : 7DHC is used in the study of Vitamin D photobiology . UVB absorption by 7DHC in the skin triggers the production of vitamin D and its metabolites, which maintain calcium homeostasis .
- Methods of Application : A method has been developed to measure 7DHC concentration in skin using modern liquid chromatography–tandem mass spectrometry (LC–MS/MS) techniques . Human skin punch biopsies of 5 mm diameter were utilized, and 7DHC was extracted and derivatised for improved ionisation through Electrospray Ionisation Mass Spectrometry (ESI–MS) .
- Results : The LC–MS/MS assay satisfied International Council for Harmonisation research standards for method validation . The lower limit of quantification was 1.6 µg/g and upper limit of quantification was 100 µg/g .
Biosynthesis in Saccharomyces Cerevisiae
- Application Summary : 7DHC is a precursor of several costly steroidal drugs and is used in the reengineering of biosynthesis in Saccharomyces cerevisiae .
- Methods of Application : The biosynthesis pathway was constructed by knocking out the competitive pathway genes ERG5 and ERG6 and integrating two DHCR24 copies from Gallus gallus at both sites . Then, 7DHC titer was improved by knocking out MOT3, which encoded a transcriptional repressor for the 7DHC biosynthesis pathway .
- Results : In a 96 h shaker flask fermentation, the 7DHC titer was 649.5 mg/L by de novo synthesis . In a 5 L bioreactor, the 7DHC titer was 2.0 g/L .
Redox Balance in Saccharomyces Cerevisiae
- Application Summary : 7DHC is used in the study of redox balance in engineered Saccharomyces cerevisiae . Maintaining redox balance is critical for the production of heterologous secondary metabolites .
- Methods of Application : A water-forming NADH oxidase (NOX) and an alternative oxidase (AOX1) were employed in the system based on cofactor regeneration strategy . The ratio of free NADH/NAD+ and the concentration of glycerol and ethanol were reduced .
- Results : The production of 7DHC was increased by 74.4% in shake flask culture . The ratio of free NADH/NAD+ and the concentration of glycerol and ethanol were reduced by 78.0%, 50.7% and 7.9% respectively .
Steroid Development for Medical Settings
- Application Summary : 7DHC is a precursor for 25-hydroxyvitamin D3 production, which is the active form of vitamin D3 and widely used to treat patients with severe liver and kidney disease .
- Methods of Application : The 7DHC biosynthesis pathway was constructed and modified in Saccharomyces cerevisiae . The 7DHC titer was improved by knocking out MOT3, which encoded a transcriptional repressor for the 7DHC biosynthesis pathway .
- Results : In a 96 h shaker flask fermentation, the 7DHC titer was 649.5 mg/L by de novo synthesis . In a 5 L bioreactor, the 7DHC titer was 2.0 g/L .
Conversion into 7-Dehydrocholesterol Acetate
- Application Summary : 7-Dehydrocholesterol can be converted into 7-Dehydrocholesterol acetate .
- Methods of Application : The conversion is achieved through the Bamford-Stevens reaction .
- Results : The yield of the desired product amounts to 79% calculated on the 7-oxocholesterol acetate or 63% calculated on the cholesterol acetate .
De Novo Synthesis in Yeast
- Application Summary : De novo synthesis of 7DHC in yeast was reported in 2006 .
- Methods of Application : By deletion of the intrinsic genes ERG5 and ERG6 and overexpression of tHMG1, ERG1 and ERG11, together with the introduction of Erg2p, Erg3p and DHCR24p from mice (M. musculus), a 7-DHC-producing S. cerevisiae was successfully constructed .
- Results : The results of this study were not specified in the source .
Safety And Hazards
Handling of 7-Dehydrocholesterol acetate should be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .
Future Directions
properties
IUPAC Name |
[(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10-11,19-20,23,25-27H,7-9,12-18H2,1-6H3/t20-,23+,25-,26+,27+,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGNVBRAISEVDK-RPIQFHTISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50909817 | |
Record name | Cholesta-5,7-dien-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50909817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Dehydrocholesterol acetate | |
CAS RN |
1059-86-5 | |
Record name | 7-Dehydrocholesteryl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1059-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholesta-5,7-dien-3-ol, acetate, (3-beta) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001059865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholesta-5,7-dien-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50909817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cholesta-5,7-dien-3-β-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.633 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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